

Toxicological Profile of Dodeclonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodeclonium Bromide*

Cat. No.: *B097659*

[Get Quote](#)

Disclaimer: Publicly available toxicological data for **Dodeclonium Bromide** is limited. This guide provides a comprehensive overview based on available safety information and supplements it with data from structurally related quaternary ammonium compounds (QACs) to infer a potential toxicological profile. The experimental protocols described are standardized methodologies and may not reflect the exact procedures used for any specific, unpublished studies on **Dodeclonium Bromide**.

Introduction

Dodeclonium Bromide (CAS No. 15687-13-5) is a quaternary ammonium compound used as an antiseptic agent.^{[1][2]} Like other QACs, its biocidal activity stems from its cationic surfactant properties, which disrupt the cell membranes of microorganisms.^{[3][4]} While it is utilized in some topical pharmaceutical preparations, a detailed public toxicological profile is not readily available.^{[1][2]} This technical guide summarizes the known hazard information for **Dodeclonium Bromide** and provides a broader toxicological context by examining the properties of the QAC class of compounds.

Chemical and Physical Properties of **Dodeclonium Bromide**

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₉ BrCINO	[1]
Molecular Weight	448.9 g/mol	[1]
IUPAC Name	2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide	[1]
Appearance	Solid	
Melting Point	122 °C	

Hazard Identification

Based on available Safety Data Sheets (SDS), **Dodeclonium Bromide** is classified with the following hazards:

- Acute Oral Toxicity: Toxic if swallowed.
- Skin Corrosion/Irritation: Causes skin irritation.
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
- Aquatic Hazard (Chronic): Very toxic to aquatic life with long-lasting effects.

Toxicological Endpoints

Due to the scarcity of specific data for **Dodeclonium Bromide**, this section will discuss the general toxicological endpoints and provide data for representative QACs where available.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance.

Oral: **Dodeclonium Bromide** is classified as toxic if swallowed. For many QACs, the median lethal dose (LD₅₀) via the oral route in rats is in the range of several hundred milligrams per kilogram of body weight.[\[5\]](#)

Dermal: While no specific LD50 is available for **Dodeclonium Bromide**, skin contact is known to cause irritation. Some QACs can be absorbed through the skin and may cause systemic effects at high concentrations.[3][6]

Inhalation: Data on the inhalation toxicity of **Dodeclonium Bromide** is not available. In general, aerosolized QACs can cause respiratory irritation.[7]

Table 1: Acute Oral Toxicity Data for Representative Quaternary Ammonium Compounds (Rat)

Compound	LD50 (mg/kg)
Benzalkonium chloride	200-400
Cetylpyridinium chloride	200
Didecyldimethylammonium chloride	238

This data is for structurally related compounds and should be used for illustrative purposes only.

Irritation and Sensitization

Skin Irritation: **Dodeclonium Bromide** is classified as a skin irritant. QACs can disrupt the lipid membranes of skin cells, leading to irritation.[4]

Eye Irritation: **Dodeclonium Bromide** is classified as causing serious eye irritation. Concentrated solutions of QACs can be corrosive to the eyes.[3][8]

Skin Sensitization: There is no specific data to indicate whether **Dodeclonium Bromide** is a skin sensitizer. Some QACs have been shown to have sensitizing potential.

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for **Dodeclonium Bromide** were identified. Such studies involve repeated administration of a substance over a prolonged period (e.g., 28 or 90 days for sub-chronic, and up to 2 years for chronic studies) to evaluate long-term health effects.

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to damage genetic material. A standard battery of tests typically includes an Ames test for gene mutations, an in vitro chromosomal aberration assay, and an in vivo micronucleus test. No genotoxicity data for **Dodeclonium Bromide** was found.

Carcinogenicity

Carcinogenicity bioassays, typically conducted over two years in rodents, are used to evaluate the cancer-causing potential of a substance.^{[9][10][11][12]} No carcinogenicity studies for **Dodeclonium Bromide** were identified.

Reproductive and Developmental Toxicity

Studies on other QACs have raised concerns about their potential effects on reproduction and development.^{[13][14]} These studies, primarily in animal models, have suggested that some QACs may impact fertility and embryonic development.^{[13][14]} However, no specific reproductive or developmental toxicity data for **Dodeclonium Bromide** is available.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines. These represent the standard approaches that would be used to evaluate the toxicological profile of a substance like **Dodeclonium Bromide**.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is used to determine the LD50 of a substance.

- **Test Animals:** Typically, female rats are used as they are generally more sensitive.
- **Housing and Fasting:** Animals are housed in standard conditions and fasted overnight before dosing.
- **Dose Administration:** The test substance is administered orally by gavage. The initial dose is selected based on available information.

- Sequential Dosing: Animals are dosed one at a time. The outcome for the first animal (survival or death) determines the dose for the next animal (a lower or higher dose, respectively, by a constant factor).
- Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.
- Data Analysis: The LD50 is calculated using the maximum likelihood method.

Dermal Irritation (OECD 404)

This test assesses the potential of a substance to cause skin irritation.[\[15\]](#)

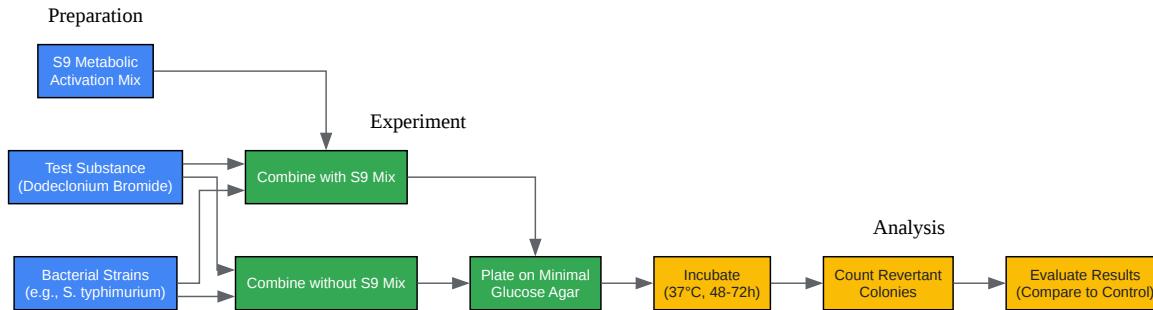
- Test Animals: Albino rabbits are typically used.
- Preparation: The fur on the back of the animal is clipped.
- Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of skin and covered with a gauze patch. For solids, the substance is moistened with a suitable vehicle.
- Exposure: The patch is left in place for 4 hours.
- Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
- Scoring: The reactions are scored on a scale of 0 to 4.
- Classification: The substance is classified as an irritant based on the mean scores.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test detects gene mutations.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring *Escherichia coli* (e.g., WP2 uvrA) are used.

- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
- Procedure: The test substance, bacterial strain, and S9 mix (if used) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- Evaluation: A substance is considered mutagenic if it causes a dose-related increase in revertant colonies, typically a two-fold or greater increase over the negative control.


In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Test Animals: Mice or rats are commonly used.
- Dose Administration: The test substance is administered, usually twice, 24 hours apart, by an appropriate route (e.g., oral gavage, intraperitoneal injection).
- Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.
- Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.
- Microscopic Analysis: At least 4000 immature erythrocytes (polychromatic erythrocytes, PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to mature erythrocytes (normochromatic erythrocytes, NCEs) is also determined to assess bone marrow toxicity.
- Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

Visualizations

Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for the Ames (Bacterial Reverse Mutation) Test.

In-Life Phase

Administer Test Substance
to Rodents (e.g., 2 doses, 24h apart)

Observe for Clinical Signs

Sample Collection & Processing

Sacrifice Animals
(24h after last dose)

Collect Bone Marrow

Prepare & Stain Slides

Analysis

Microscopic Analysis
(Score Micronucleated PCEs)

Assess Cytotoxicity
(PCE/NCE Ratio)

Statistical Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the In Vivo Micronucleus Test.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antimicrobial properties of QACs is the disruption of cellular membranes. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to a loss of membrane integrity and cell death.[\[3\]](#)[\[4\]](#)

The toxicological mechanism in mammals, particularly for local irritation, is also related to this membrane-disrupting capability.[\[4\]](#) At higher concentrations, systemic effects can occur, but specific signaling pathways involved in the toxicity of **Dodeclonium Bromide** have not been elucidated. For the broader class of QACs, some research suggests potential interactions with mitochondrial function and cellular signaling pathways related to inflammation and metabolic processes, though these are areas of ongoing research.[\[7\]](#)

Conclusion

The available data on **Dodeclonium Bromide** indicates that it is acutely toxic if swallowed and is a skin and eye irritant. There is a significant lack of publicly available data regarding its sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Based on the toxicological profiles of other quaternary ammonium compounds, it is plausible that **Dodeclonium Bromide** could have effects beyond acute toxicity and local irritation. Therefore, in the absence of specific data, a precautionary approach should be taken when handling this compound, and further testing would be required to fully characterize its toxicological profile for a comprehensive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodeclonium Bromide | C₂₂H₃₉BrClNO | CID 71686 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dodeclonium bromide CAS#: 15687-13-5 [amp.chemicalbook.com]

- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quaternary ammonium (PIM G022) [inchem.org]
- 5. rats acute toxicity: Topics by Science.gov [science.gov]
- 6. Acute dermal toxicity of two quaternary organophosphonium salts in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. processcleaningsolutions.com [processcleaningsolutions.com]
- 8. Ocular and dermal irritation studies of some quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carcinogenesis bioassay of chlorinated dibenzodioxins and related chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carcinogenesis Bioassay of 1,2-Dibromo-3-chloropropane (CAS No. 96-12-8) in F344 Rats and B6C3F1 Mice (Inhalation Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reproductive & developmental toxicity of quaternary ammonium compounds† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemview.epa.gov [chemview.epa.gov]
- 16. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The bacterial reverse mutation test | RE-Place [re-place.be]
- 18. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]
- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 20. The in vivo gut micronucleus test detects clastogens and aneugens given by gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nucro-technics.com [nucro-technics.com]
- 22. criver.com [criver.com]

- 23. The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Dodeclonium Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097659#toxicological-profile-of-dodeclonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com